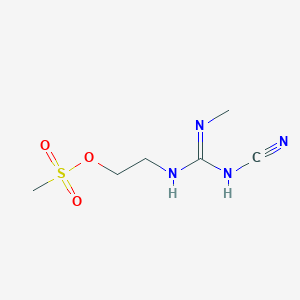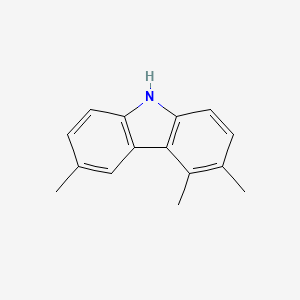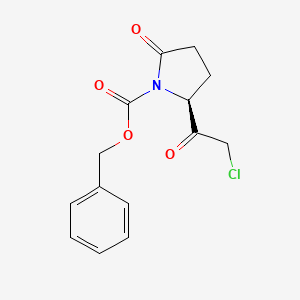
Nalpha-Carbobenzoxypyroglutamic acid chloromethyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nalpha-Carbobenzoxypyroglutamic acid chloromethyl ketone is a synthetic compound known for its unique chemical properties and applications in various scientific fields. It is a derivative of pyroglutamic acid, modified with a chloromethyl ketone group, which imparts specific reactivity and functionality to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Carbobenzoxypyroglutamic acid chloromethyl ketone typically involves the following steps:
Protection of the amino group: The amino group of pyroglutamic acid is protected using a carbobenzoxy (Cbz) group to prevent unwanted reactions.
Formation of the chloromethyl ketone: The protected pyroglutamic acid is then reacted with chloromethyl ketone under controlled conditions to introduce the chloromethyl group.
Deprotection: The final step involves the removal of the Cbz protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Nalpha-Carbobenzoxypyroglutamic acid chloromethyl ketone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The ketone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield pyroglutamic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines (e.g., methylamine), thiols (e.g., mercaptoethanol), and alcohols (e.g., methanol). Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under appropriate conditions.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Substituted pyroglutamic acid derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Pyroglutamic acid derivatives.
Aplicaciones Científicas De Investigación
Nalpha-Carbobenzoxypyroglutamic acid chloromethyl ketone has diverse applications in scientific research:
Biology: Employed in the study of enzyme mechanisms, particularly as an inhibitor of proteases.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of enzymes involved in disease processes.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Nalpha-Carbobenzoxypyroglutamic acid chloromethyl ketone involves the formation of a covalent bond with the active site of target enzymes, particularly proteases. The chloromethyl ketone group reacts with nucleophilic residues (e.g., serine or cysteine) in the enzyme’s active site, leading to irreversible inhibition. This covalent modification disrupts the enzyme’s catalytic activity, thereby modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Nalpha-Carbobenzoxy-L-lysine chloromethyl ketone: Another chloromethyl ketone derivative used as a protease inhibitor.
Nalpha-Carbobenzoxy-L-phenylalanine chloromethyl ketone: Similar in structure and function, used in enzyme inhibition studies.
Uniqueness
Nalpha-Carbobenzoxypyroglutamic acid chloromethyl ketone is unique due to its specific structure, which combines the reactivity of the chloromethyl ketone group with the properties of pyroglutamic acid. This combination allows for targeted inhibition of specific enzymes and provides a versatile tool for chemical and biological research.
Propiedades
Número CAS |
77319-02-9 |
|---|---|
Fórmula molecular |
C14H14ClNO4 |
Peso molecular |
295.72 g/mol |
Nombre IUPAC |
benzyl (2S)-2-(2-chloroacetyl)-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H14ClNO4/c15-8-12(17)11-6-7-13(18)16(11)14(19)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1 |
Clave InChI |
UTGPIRMQBTVCCK-NSHDSACASA-N |
SMILES isomérico |
C1CC(=O)N([C@@H]1C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1CC(=O)N(C1C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


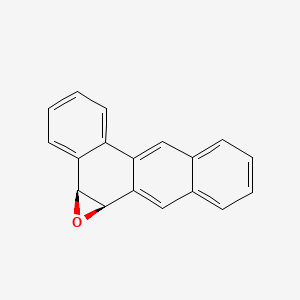
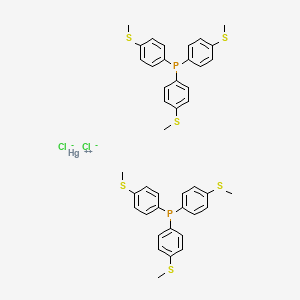
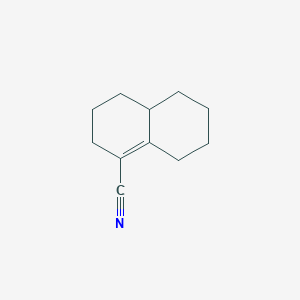

![[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid](/img/structure/B14436105.png)
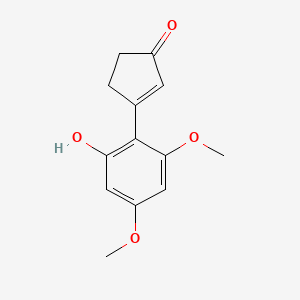
![3-[1-(Prop-2-en-1-yl)-1,2,5,6-tetrahydropyridin-3-yl]phenol](/img/structure/B14436109.png)
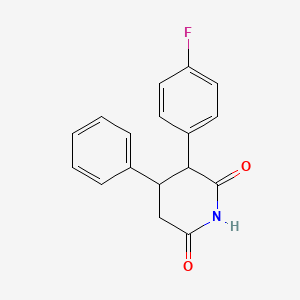
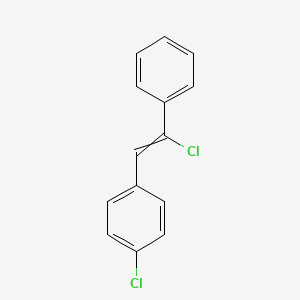
![3,3'-[Sulfonyldi(4,1-phenylene)]bis[2-(4-chlorophenyl)-1,3-thiazolidin-4-one]](/img/structure/B14436130.png)
